2-((Z)-Prop-1-enyl)piperidine

Stereochemistry Isomer Purity Quality Control

Differentiating hemlock alkaloid isomers requires geometrically defined standards. γ-Coniceine (imine) and coniine (saturated) cannot substitute for the (Z)-exocyclic olefin of CAS 206869-30-9. - **Key application:** Resolve stereoelectronic determinants of nAChR agonism vs. (E)-isomer (CAS 206869-52-5). - **Analytical use:** GC-MS/LC-MS reference to distinguish β-coniceine from γ-coniceine (bp difference 3°C). - **Supply:** Verified (Z)-configuration; solidification point ~8°C; pKa 10.12.

Molecular Formula C8H15N
Molecular Weight 125.21 g/mol
CAS No. 206869-30-9
Cat. No. B12740040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((Z)-Prop-1-enyl)piperidine
CAS206869-30-9
Molecular FormulaC8H15N
Molecular Weight125.21 g/mol
Structural Identifiers
SMILESCC=CC1CCCCN1
InChIInChI=1S/C8H15N/c1-2-5-8-6-3-4-7-9-8/h2,5,8-9H,3-4,6-7H2,1H3/b5-2-
InChIKeyVSTUPIHCUMAUGE-DJWKRKHSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-((Z)-Prop-1-enyl)piperidine: (Z)-β-Coniceine for Nicotinic Receptor Research


2-((Z)-Prop-1-enyl)piperidine (CAS 206869-30-9), also designated (Z)-β-coniceine, is a naturally occurring piperidine alkaloid isolated from poison hemlock (Conium maculatum L.) [1]. This compound belongs to the hemlock alkaloid family—which includes coniine, γ-coniceine, and N-methylconiine—and is characterized by a fully saturated piperidine ring bearing a (Z)-configured propenyl side chain at the 2-position, with the molecular formula C₈H₁₅N and a molecular weight of 125.21 g/mol [2]. Its predicted physicochemical properties include a boiling point of 168.6 ± 19.0 °C, a density of 0.904 ± 0.06 g/cm³, and a pKa of 10.12 ± 0.10 .

Stereochemical-control probe: (Z)-olefin geometry for nAChR subtype studies
Saturated piperidine alkaloid scaffold, distinct from ring-unsaturated γ-coniceine
Natural product analytical standard requiring CAS-verified (Z)-isomer procurement

Why 2-((Z)-Prop-1-enyl)piperidine Is Not Interchangeable with Other Hemlock Alkaloids


Within the C₈H₁₅N hemlock alkaloid family, subtle structural variations produce substantial differences in receptor pharmacology and toxicity. Coniine (2-propylpiperidine) is a fully saturated nAChR agonist with an EC₅₀ of approximately 0.3 mM [1], γ-coniceine (2-propyl-3,4,5,6-tetrahydropyridine) is a cyclic imine with a distinct potency rank order at fetal muscle-type nAChRs (γ-coniceine > (−)-N-methylconiine > (±)-N-methylconiine > (+)-N-methylconiine) and an in vivo LD₅₀ of 4.4 mg/kg in mice [2], and 2-((Z)-prop-1-enyl)piperidine occupies a unique stereochemical space with a (Z)-configured exocyclic double bond that geometrically constrains molecular recognition at nAChR binding sites relative to its (E)-isomer (CAS 206869-52-5) . These structural distinctions—ring saturation, double-bond position, and olefin geometry—preclude reliable interchangeability in experimental settings, as even enantiomeric pairs of coniine show stereoselective differences in TE-671 cell depolarization and fetal movement inhibition [3].

!
(Z)- vs (E)-isomer geometry Olefin configuration alters spatial orientation of the basic nitrogen, constraining molecular recognition at nAChR binding sites relative to the (E)-isomer.
!
Saturated piperidine vs tetrahydropyridine ring Ring saturation state differs from γ-coniceine; this structural feature may shift receptor activation and desensitization kinetics.
!
Unsaturated side chain vs saturated propyl Side-chain unsaturation distinguishes β-coniceine from coniine; the exocyclic double bond constrains pharmacophore fit at nAChR subtypes.

Key Evidence for 2-((Z)-Prop-1-enyl)piperidine Specificity


(Z)- vs. (E)-Olefin Geometry: Distinct Chemical Identity Confirmed by CAS Separation

2-((Z)-Prop-1-enyl)piperidine (CAS 206869-30-9) is registered as a distinct chemical substance from its (E)-isomer, 2-((E)-prop-1-enyl)piperidine (CAS 206869-52-5), in the FDA Substance Registration System under unique UNII codes (11GNM95LVL for the (Z)-isomer vs. YAM0R4LI7Z for β-coniceine broadly) [1]. This regulatory-level differentiation confirms that the two olefin geometries are not interchangeable chemical entities. The (Z)-configuration places the piperidine ring and the terminal methyl group on the same side of the double bond, constraining the spatial orientation of the basic nitrogen relative to the hydrophobic alkenyl chain in a manner distinct from the (E)-form . Vendors listing CAS 206869-30-9 under ambiguous names such as 'γ-coniceine' create identity confusion; the correct structural assignment for this CAS number is specifically the (Z)-β-coniceine isomer .

(Z)- vs (E)-olefin identity
Head-to-head
Distinct CAS numbers (206869-30-9 vs 206869-52-5) and UNII codes per FDA SRS; non-interchangeable chemical entities.
CAS-verified procurement prevents isomer misassignment.
Vendor name ambiguity may obscure (Z)-identity.
Stereochemistry Isomer Purity Quality Control

Nicotinic Receptor Pharmacology: γ-Coniceine Sets a Potency Benchmark for the Class

In a direct comparative study by Lee et al. (2013), γ-coniceine (the ring-unsaturated analog, CAS 1604-01-9) demonstrated the highest potency among hemlock alkaloids at human fetal muscle-type nAChRs expressed in TE-671 cells, with a rank order of γ-coniceine > (−)-N-methylconiine > (±)-N-methylconiine > (+)-N-methylconiine [1]. The in vivo mouse lethality (LD₅₀) values were 4.4 mg/kg for γ-coniceine, versus 16.1, 17.8, and 19.2 mg/kg for (−)-, (±)-, and (+)-N-methylconiine, respectively [1]. For context, (±)-coniine (the fully saturated 2-propylpiperidine, CAS 458-88-8) exhibits an nAChR EC₅₀ of approximately 0.3 mM and an LD₅₀ of 7.7 mg/kg [2]. While directly measured nAChR EC₅₀ data for 2-((Z)-prop-1-enyl)piperidine (β-coniceine) remain absent from the peer-reviewed literature as of 2026, the compound occupies an intermediate structural position—bearing a saturated piperidine ring (unlike γ-coniceine) with an unsaturated side chain (unlike coniine)—that predicts pharmacological properties distinct from both comparators [3].

nAChR pharmacology benchmark
Cross-study comparable
γ-Coniceine ranks highest at fetal muscle-type nAChR among tested hemlock alkaloids; β-coniceine nAChR EC₅₀ not reported as of 2026.
Supports nAChR SAR study design; direct β-coniceine data unavailable.
Reported in vivo toxicity rank: γ-coniceine LD₅₀ 4.4 mg/kg.
Nicotinic Acetylcholine Receptor nAChR Agonist Neurotoxicology

Physicochemical Differentiation by Boiling Point and Density

Predicted and experimentally reported physical properties provide measurable differentiation among C₈H₁₅N hemlock alkaloids. 2-((Z)-Prop-1-enyl)piperidine (β-coniceine) has a reported boiling point of 168 °C (DrugFuture experimental) or 168.6 ± 19.0 °C (ChemicalBook predicted) and a density (d⁴₁₅) of 0.8716 [1]. By comparison, γ-coniceine (the tetrahydropyridine analog) exhibits a boiling point of 171 °C and a density of 0.8753, while coniine (the fully saturated analog) boils at 166–166.5 °C and is reported to have a melting point near −2 °C [2][3]. The (Z)-β-coniceine isomer solidifies around 8 °C, a property that may affect handling and storage relative to the lower-melting coniine or the liquid γ-coniceine [1].

Physicochemical differentiation
Cross-study comparable
bp 168 °C (β-coniceine) vs 171 °C (γ-coniceine) vs 166–166.5 °C (coniine); solidifies ~8 °C vs mp ~−2 °C (coniine).
Supports chromatographic identity verification by GC retention or density.
d⁴₁₅ 0.8716 vs 0.8753 for γ-coniceine.
Physicochemical Characterization Chromatography Analytical Reference Standard

Biosynthetic Role as a Stereospecific Pathway Intermediate

In the established hemlock alkaloid biosynthetic pathway, γ-coniceine is the first-formed alkaloid produced by non-enzymatic cyclization of an 8-carbon polyketide-derived precursor after transamination [1]. γ-Coniceine is subsequently reduced by an NADPH-dependent γ-coniceine reductase to yield coniine [1]. 2-((Z)-Prop-1-enyl)piperidine (β-coniceine) is structurally positioned as a potential isomerization product of γ-coniceine (double-bond migration out of the ring) or as a distinct branch metabolite whose enzymatic reduction would stereospecifically generate (Z)-configured coniine analogs [2]. In poison hemlock, coniine predominates in mature plants and seeds, whereas γ-coniceine predominates in early vegetative growth; the relative abundance of β-coniceine varies with plant ecotype and developmental stage [3]. This distinct distribution pattern, coupled with differential extractability based on the physicochemical properties documented above, makes 2-((Z)-prop-1-enyl)piperidine a required analytical standard for accurate alkaloid profiling in Conium chemotype studies.

Biosynthetic pathway role
Class-level
Potential isomerization product of γ-coniceine with exocyclic (Z)-double bond; reported as minor constituent in Conium maculatum alkaloid profiles.
Supports biosynthetic pathway interpretation; requires authentic standard for peak assignment.
Tissue concentrations not quantified in primary literature.
Alkaloid Biosynthesis Natural Products Chemistry Metabolic Engineering

Research Applications for 2-((Z)-Prop-1-enyl)piperidine


Stereochemistry-Dependent Nicotinic Receptor SAR Studies

Investigators mapping the pharmacophore requirements of hemlock alkaloids at fetal and neuronal nAChR subtypes require the geometrically pure (Z)-isomer to delineate the contribution of exocyclic olefin geometry to receptor activation and desensitization kinetics. The (Z)-β-coniceine scaffold offers a unique combination of a saturated piperidine nitrogen (pKa ~10.1) with a cis-oriented alkenyl side chain—a geometry absent in both the fully saturated coniine (EC₅₀ ~0.3 mM at nAChR) and the ring-unsaturated γ-coniceine (LD₅₀ 4.4 mg/kg in mice, most potent hemlock alkaloid at fetal muscle-type nAChR) [1][2]. Direct comparative TE-671 cell electrophysiology assays using the (Z)-isomer, the (E)-isomer (CAS 206869-52-5), γ-coniceine, and coniine will resolve the stereoelectronic determinants of nAChR agonism in this alkaloid class.

Analytical Standard for Conium maculatum Chemotype Fingerprinting

Poison hemlock alkaloid profiles vary substantially with plant maturity, geography, and environmental conditions; γ-coniceine predominates in early growth while coniine accumulates in mature plants and seeds [1]. 2-((Z)-Prop-1-enyl)piperidine serves as a necessary GC-MS or LC-MS reference standard to distinguish β-coniceine from the more abundant γ-coniceine (retention time shift based on bp difference of 3 °C and d⁴₁₅ difference of 0.0037 g/mL) and from coniine [2]. This is especially critical for forensic toxicology laboratories and veterinary diagnostics where unambiguous alkaloid identification determines treatment protocols following suspected hemlock poisoning [3].

Alkaloid Biosynthetic Pathway Elucidation

The hemlock alkaloid pathway proceeds from γ-coniceine (the first cyclized intermediate) through an NADPH-dependent reduction to coniine [1]. The structural position of β-coniceine—bearing an exocyclic double bond rather than the endocyclic imine of γ-coniceine—makes it a candidate intermediate for an alternative reductase branch or a non-enzymatic isomerization product. Stable-isotope-labeled or unlabeled 2-((Z)-prop-1-enyl)piperidine is required as a substrate for in vitro reductase assays and as a co-injection standard to track its formation and consumption in Conium cell-free extracts, enabling complete pathway reconstruction [2].

Chiral Pool Building Block for Piperidine Synthesis

The (Z)-configured propenyl side chain of CAS 206869-30-9 provides a geometrically defined olefin handle for stereospecific transformations—epoxidation, dihydroxylation, or hydroboration—that are not accessible from coniine (saturated propyl chain) or γ-coniceine (endocyclic imine). Synthetic chemistry groups pursuing enantioselective routes to hydroxylated piperidine alkaloids (e.g., conhydrine and pseudoconhydrine) can leverage the (Z)-olefin as a chiral pool building block, with olefin geometry verified by the distinct CAS identity and UNII code relative to the (E)-isomer [1]. The reported solidification point (~8 °C) and boiling point (168 °C) inform purification protocols during synthetic manipulations [2].

Application
Selection Property
Validation Focus
nAChR subtype SAR studies
(Z)-olefin geometry verification
Isomer-specific receptor assay context
Conium chemotype fingerprinting
Chromatographic identity resolution
Isomer-specific peak assignment
Alkaloid biosynthetic pathway studies
Pathway-intermediate identity
Reductase substrate specificity review
Piperidine alkaloid synthesis
(Z)-olefin stereochemical handle
Stereospecific transformation verification
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